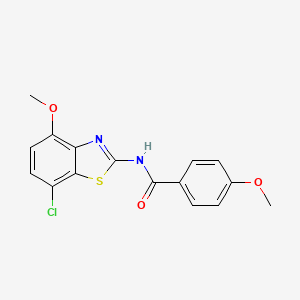

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S/c1-21-10-5-3-9(4-6-10)15(20)19-16-18-13-12(22-2)8-7-11(17)14(13)23-16/h3-8H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMDYVRUAAXXSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product . For instance, the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can lead to the formation of the desired benzamide derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It has shown potential as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes.

Medicine: The compound has demonstrated antibacterial activity against various bacterial strains.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate inflammation . By inhibiting these enzymes, the compound reduces the production of inflammatory mediators, thereby exerting its anti-inflammatory effects . Additionally, the compound may interact with bacterial cell membranes, leading to disruption of cell function and antibacterial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide with structurally related benzothiazole derivatives, focusing on synthesis, substituent effects, and functional outcomes.

Core Structural Modifications

Key Observations :

- Sulfonamide vs. Benzamide : Compound 41d (sulfonamide) achieves a moderate yield (67%) via sulfonylation of 7-chloro-4-methoxy-1,3-benzothiazol-2-amine . In contrast, benzamide derivatives (e.g., 47c ) require additional steps, such as alkylation with reagents like 1,4-dibromobutane, to introduce substituents .

- Substituent Positioning : The 7-chloro-4-methoxy substitution on the benzothiazole ring is conserved across analogs, suggesting its role in stabilizing π-π stacking or hydrophobic interactions. The 4-methoxy group on the benzamide/sulfonamide moiety may enhance solubility or target binding .

- Heterocyclic Variations : Compound 2 (benzodithiazin) demonstrates higher synthetic yield (93%) but diverges in core structure, emphasizing the trade-off between synthetic accessibility and bioactivity .

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a compound that belongs to the class of benzothiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is , and it features a unique structural arrangement that includes a benzothiazole moiety and a methoxy-substituted benzamide. The presence of chlorine and methoxy groups contributes to its distinct physicochemical properties, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 367.83 g/mol |

| CAS Number | Not specified |

Anticancer Properties

Recent studies have demonstrated that benzothiazole derivatives exhibit promising anticancer activities. For instance, compounds structurally related to this compound have shown significant inhibition of cell proliferation in various cancer cell lines.

- Cell Proliferation Inhibition : Research indicates that similar benzothiazole derivatives can significantly inhibit the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The MTT assay results showed a dose-dependent decrease in cell viability at concentrations ranging from 1 to 4 µM .

- Mechanisms of Action : The mechanisms underlying the anticancer effects involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed increased apoptosis rates and alterations in cell cycle distribution among treated cells .

Anti-inflammatory Effects

In addition to anticancer properties, this compound has demonstrated anti-inflammatory effects:

- Cytokine Inhibition : The compound has been shown to reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). This suggests potential applications in treating inflammatory diseases .

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), further supporting its use as an anti-inflammatory agent.

Case Studies

Several case studies highlight the biological efficacy of compounds similar to this compound:

- Study on Compound B7 : A derivative with a similar structure was evaluated for its dual anti-inflammatory and anticancer activities. Results indicated significant inhibition of cancer cell proliferation and reduced inflammatory responses in vitro, marking it as a promising candidate for dual-action therapies .

Q & A

Q. What are the key synthetic routes for N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methoxybenzamide, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step organic reactions starting with 7-chloro-4-methoxy-1,3-benzothiazol-2-amine. Key steps include:

- Amide bond formation : Coupling with 4-methoxybenzoyl chloride using a base like pyridine or triethylamine in anhydrous solvents (e.g., DCM or THF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) improves purity . Optimization strategies :

Q. What structural features of this compound contribute to its biological activity, and how are they confirmed experimentally?

Critical structural elements include:

- Benzothiazole core : Facilitates π-π stacking with enzyme active sites .

- 7-chloro substituent : Enhances lipophilicity and target affinity via hydrophobic interactions .

- 4-methoxy groups : Improve metabolic stability by reducing oxidative degradation . Confirmation methods :

- NMR spectroscopy : Assigns proton environments (e.g., methoxy protons at δ 3.7–3.9 ppm) .

- X-ray crystallography : Resolves bond angles and hydrogen-bonding networks (e.g., N–H⋯N interactions in crystal packing) .

Q. Which analytical techniques are most effective for purity assessment and structural elucidation of this benzothiazole derivative?

- HPLC-MS : Quantifies purity (>95%) and detects trace impurities using C18 columns (acetonitrile/water + 0.1% formic acid) .

- 1H/13C NMR : Confirms regiochemistry (e.g., benzothiazole C2 substitution) and monitors reaction progress .

- X-ray diffraction : Validates molecular geometry and crystallinity (SHELX software for refinement) .

Advanced Research Questions

Q. How does the substitution pattern on the benzothiazole ring influence inhibitory activity against specific enzymes, based on structure-activity relationship (SAR) studies?

Q. What computational methods are employed to predict binding modes with target proteins, and how do they correlate with experimental IC50 data?

- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes (e.g., Ras GTPase) over 100-ns trajectories .

- Free energy perturbation (FEP) : Quantifies ΔΔG values for substituent modifications, validated by SPR binding assays . Case study : Docking predicts a hydrogen bond between the benzamide carbonyl and Lys117 of PfDHFR, aligning with IC50 improvements (0.5 µM vs. 3.2 µM for non-carbonyl analogs) .

Q. How can X-ray crystallography resolve discrepancies in proposed molecular geometries derived from spectroscopic data?

- Discrepancy example : NMR suggests planar benzothiazole, but crystallography reveals a slight twist (5–10° dihedral angle) due to steric hindrance .

- SHELX refinement : Resolves ambiguities in H-bond networks (e.g., N–H⋯O vs. N–H⋯N interactions) . Workflow :

Grow single crystals via vapor diffusion (methanol/chloroform).

Collect high-resolution data (≤1.0 Å) using synchrotron radiation.

Refine with SHELXL to assign anisotropic displacement parameters .

Q. What strategies mitigate poor aqueous solubility during in vivo pharmacokinetic studies?

- Prodrug design : Introduce phosphate esters at the methoxy group, hydrolyzed in vivo to active form .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–120 nm, PDI <0.2) to enhance bioavailability . Analytical validation :

Q. How do contradictory reports on metabolic stability across different in vitro models inform lead optimization?

- Discrepancy example : Microsomal stability varies between human (t1/2 = 45 min) and rat (t1/2 = 22 min) due to CYP3A4/5 differences . Resolution strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.